5-o-Desmethyldonepezil glucuronide
Overview
Description
5-o-Desmethyldonepezil glucuronide: is a metabolite of donepezil, a drug commonly used in the treatment of Alzheimer’s disease. Donepezil is an acetylcholinesterase inhibitor that helps to increase the concentration of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer’s disease . The glucuronide conjugate of 5-o-Desmethyldonepezil is formed through the process of glucuronidation, which is a common metabolic pathway for the detoxification and excretion of drugs and their metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-o-Desmethyldonepezil glucuronide typically involves the enzymatic or chemical glucuronidation of 5-o-Desmethyldonepezil. This process can be carried out using uridine diphosphate glucuronic acid as the glucuronide donor and a suitable glucuronosyltransferase enzyme . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of this compound may involve the use of microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These cultures can be scaled up in bioreactors to produce large quantities of the compound. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-o-Desmethyldonepezil glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-o-Desmethyldonepezil glucuronide is used as a reference standard in analytical chemistry for the quantification of donepezil metabolites in biological samples .
Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of donepezil. It helps in understanding how the drug is processed in the body and its potential interactions with other compounds .
Medicine: In medical research, this compound is used to investigate the efficacy and safety of donepezil therapy in patients with Alzheimer’s disease. It also aids in the development of new acetylcholinesterase inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the quality control and formulation of donepezil-based medications .
Mechanism of Action
The mechanism of action of 5-o-Desmethyldonepezil glucuronide involves its role as a metabolite of donepezil. Donepezil inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, donepezil increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer’s patients . The glucuronide conjugate itself is primarily involved in the detoxification and excretion of donepezil .
Comparison with Similar Compounds
6-o-Desmethyldonepezil: Another metabolite of donepezil with similar pharmacological activity.
Donepezil-cis-N-oxide: A metabolite formed through the oxidation of donepezil.
Uniqueness: 5-o-Desmethyldonepezil glucuronide is unique due to its specific glucuronidation pathway, which facilitates the excretion of donepezil from the body. This compound is crucial for understanding the complete metabolic profile of donepezil and its pharmacokinetics.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-1-oxo-2,3-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO9/c1-37-21-14-20-18(13-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36)12-19(23(20)31)11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLKQFQMHFDJGO-XDBQMMMZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220170-74-1 | |
Record name | 5-o-Desmethyldonepezil glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-O-DESMETHYLDONEPEZIL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97R9M0LYM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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